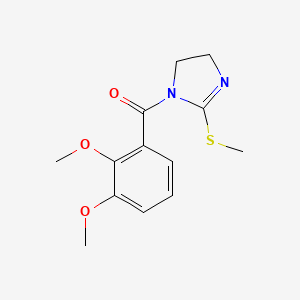

1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Description

The compound 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative characterized by a 2,3-dimethoxybenzoyl moiety and a methylsulfanyl substituent. Dihydroimidazoles are a versatile class of heterocyclic compounds with applications in medicinal chemistry, material science, and catalysis, often modified at the 1- and 2-positions to tune their electronic, steric, and pharmacological profiles . This article compares the target compound with structurally similar analogs, focusing on substituent effects, synthesis strategies, and functional properties.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-10-6-4-5-9(11(10)18-2)12(16)15-8-7-14-13(15)19-3/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFKYYQNZBLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 2,3-Dimethoxyphenyl Intermediate: This step involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

Introduction of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl reagent under specific conditions to introduce the methylsulfanyl group.

Cyclization to Form the Dihydroimidazolyl Ring: The final step involves cyclization of the intermediate to form the dihydroimidazolyl ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure and Substitutions

The dihydroimidazole core (4,5-dihydro-1H-imidazole) is common among the compared compounds. Key structural variations include:

- Aromatic substituents : The 2,3-dimethoxybenzoyl group in the target compound contrasts with analogs bearing substituted phenyl, biphenyl, or heteroaromatic groups.

- Sulfur-containing groups : The methylsulfanyl (-SMe) substituent is compared to sulfonyl (-SO₂-) or thioether (-S-) groups in related compounds.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The 2,3-dimethoxybenzoyl group (electron-donating) may enhance solubility compared to halogenated analogs (e.g., 2,6-dichlorophenoxy in lofexidine) .

Antimicrobial Activity

Challenges and Opportunities

- Synthetic Complexity : Introducing the 2,3-dimethoxybenzoyl group may require orthogonal protection strategies to avoid demethylation.

- Bioactivity Gaps : Most analogs in the evidence lack detailed mechanistic studies, highlighting the need for target compound profiling.

Biological Activity

1-(2,3-Dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole core is synthesized through a condensation reaction involving glyoxal and an appropriate amine.

- Introduction of Methylthio Group : This is achieved via nucleophilic substitution using a suitable thiol.

- Coupling with Aromatic Ring : The final product is formed by coupling the imidazole derivative with 2,3-dimethoxybenzoyl chloride under basic conditions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Compounds similar to our target compound showed promising results in inhibiting bacterial growth .

- Antifungal Properties : Other studies have highlighted the antifungal activity of imidazole derivatives against fungi such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Antioxidant Activity

Imidazole compounds are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, thus providing therapeutic benefits in inflammatory diseases .

The biological activity of 1-(2,3-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be attributed to its ability to interact with various molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity .

Case Studies

| Study | Compound | Biological Activity | Methodology | Results |

|---|---|---|---|---|

| Jain et al. (2020) | 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | Antibacterial | Cylinder wells diffusion method | Effective against S. aureus, E. coli |

| Sharma et al. (2021) | 2,3-disubstituted-3,4-dihydroimidazo[4,5-b]indole | Antibacterial | Kirby-Bauer disc technique | Active against multiple bacterial strains |

| Waghmare et al. (2022) | Various 1,3-diazole derivatives | Antifungal & antibacterial | Literature review | Broad spectrum activity reported |

Q & A

Q. Key Variables :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions.

- Catalyst Loading : Excess acid catalysts (e.g., HCl) accelerate cyclization but risk protonating basic nitrogen sites.

- Temperature Control : Lower temperatures (~60°C) favor selectivity for the dihydroimidazole ring over byproducts (e.g., fully aromatic imidazoles) .

Advanced: What crystallographic challenges arise in resolving the dihydroimidazole ring conformation?

- Disorder in Flexible Rings : The 4,5-dihydroimidazole ring exhibits pseudo-rotation, complicating electron density maps. Mitigate via low-temperature (100 K) data collection.

- Twinned Crystals : Use SHELXD for structure solution in cases of merohedral twinning.

- Validation : R-factors < 0.05 and Hirshfeld surface analysis ensure model reliability .

Advanced: How are spectroscopic and computational data integrated to validate tautomeric forms?

- NMR/IR Correlation : Detect enol-imine tautomers via -NMR (downfield NH signals at ~12 ppm) and IR (C=N stretches ~1600 cm).

- DFT Energy Comparisons : Calculate relative stability of tautomers; match experimental spectra to the lowest-energy conformer .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods due to potential sulfur-containing volatiles.

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Storage : Inert atmosphere (N) at -20°C to prevent oxidation of the methylsulfanyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.